4-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
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Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “4-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide”, there are studies on the synthesis of similar benzenesulfonamide derivatives . These studies involve the design and synthesis of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition .Scientific Research Applications
Selective COX-2 Inhibition
4-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide derivatives have been synthesized and evaluated for their abilities to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is crucial for inflammation and pain management. The introduction of a fluorine atom in these compounds has shown to preserve COX-2 potency while significantly increasing selectivity for COX-2 over COX-1, leading to the development of potent, highly selective, and orally active COX-2 inhibitors such as JTE-522. This has implications for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Carbonic Anhydrase Inhibition
Compounds containing the this compound motif have also been studied for their potential as carbonic anhydrase inhibitors. This enzyme plays a significant role in various physiological processes, including respiration and the regulation of pH in blood and tissues. Specific derivatives have demonstrated interesting cytotoxic activities and strong inhibition against both human cytosolic isoforms of carbonic anhydrase, which may be crucial for further anti-tumor activity studies (Gul et al., 2016).
N-Demethylation of Amides
Recent research has developed a method for the N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant, facilitated by a copper catalyst. This process is notable for its ability to convert amides to carbinolamines, which spontaneously decompose to N-demethylated amides. The method involves successive single-electron transfer, hydrogen-atom transfer, and hydrolysis, accompanied by the formation of N-(phenylsulfonyl)benzenesulfonamide. This represents a significant advancement in organic synthesis and functional group transformations (Yi et al., 2020).
Photophysical Properties
The effect of substituents on the photophysical properties of some sulfonamide derivatives, including those similar to this compound, has been studied. These compounds exhibit fluorescence in the blue-green region, with their fluorescence properties varying by changing the aryl part. Such molecules, having biological activity, were spectroscopically characterized, offering insights into the influence of substituents on their photophysical properties (Bozkurt et al., 2016).
properties
IUPAC Name |
4-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c1-26(22,23)17-10-9-16(19-20-17)12-3-2-4-14(11-12)21-27(24,25)15-7-5-13(18)6-8-15/h2-11,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBUNOGBEJVFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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